N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline
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Overview
Description
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is a Schiff base compound, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 2-phenylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is largely dependent on its ability to form stable complexes with metal ions. The imine group (C=N) acts as a donor site, coordinating with metal ions to form chelates. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial properties, by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylaniline
- N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylaniline
- N-[(E)-(4-fluorophenyl)methylideneamino]-2-phenylaniline
Uniqueness
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with target sites .
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2/c1-16-11-13-17(14-12-16)15-21-22-20-10-6-5-9-19(20)18-7-3-2-4-8-18/h2-15,22H,1H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVAOOVERVDMFZ-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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